molecular formula C8H7N3O6 B1453453 (7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine CAS No. 855222-38-7

(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine

Cat. No.: B1453453
CAS No.: 855222-38-7
M. Wt: 241.16 g/mol
InChI Key: APMGBMZNHJWKGN-UHFFFAOYSA-N
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Description

(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine is an organic compound with the molecular formula C8H7N3O6 It is characterized by the presence of two nitro groups and a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine typically involves the nitration of 2,3-dihydro-1,4-benzodioxin-6-amine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 7 and 8 positions of the benzodioxin ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of hazardous reagents and maintaining stringent safety protocols.

Chemical Reactions Analysis

Types of Reactions

(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction: The major product is (7,8-diamino-2,3-dihydro-1,4-benzodioxin-6-yl)amine.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.

Scientific Research Applications

(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (7,8-Diamino-2,3-dihydro-1,4-benzodioxin-6-yl)amine: A reduced form of the compound with amine groups instead of nitro groups.

    2,3-Dihydro-1,4-benzodioxin-6-amine: The parent compound without nitro groups.

Uniqueness

(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

5,6-dinitro-2,3-dihydro-1,4-benzodioxin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O6/c9-4-3-5-8(17-2-1-16-5)7(11(14)15)6(4)10(12)13/h3H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMGBMZNHJWKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine
Reactant of Route 2
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine
Reactant of Route 3
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine
Reactant of Route 4
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine
Reactant of Route 5
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine
Reactant of Route 6
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine

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